Ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)piperidine-4-carboxylate
Description
Ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)piperidine-4-carboxylate is a structurally complex organic compound featuring:
- A piperidine ring substituted at the 4-position with an ethyl ester group.
- A benzothiazole moiety (6-methyl-1,3-benzothiazol-2-yl) linked via a phenyl group to an amide bond.
- A 2-oxoethyl spacer connecting the piperidine and benzothiazole-phenyl-amide units.
This compound combines heterocyclic, aromatic, and aliphatic components, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
ethyl 1-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-3-30-24(29)18-10-12-27(13-11-18)15-22(28)25-19-7-5-17(6-8-19)23-26-20-9-4-16(2)14-21(20)31-23/h4-9,14,18H,3,10-13,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMXUFQQSKZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by the condensation of 2-aminobenzenethiol with a carbonyl compound, such as benzaldehyde, under acidic conditions.
Coupling with Piperidine: The benzothiazole derivative is then coupled with a piperidine derivative through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation
| Reaction Type | Target Moiety | Reagents | Products |
|---|---|---|---|
| Sulfur oxidation | Benzothiazole S | H₂O₂, KMnO₄ | Sulfoxides/sulfones |
| Amide oxidation | Piperidine | H₂O₂, Chlorine | N-Oxide derivatives |
The benzothiazole sulfur atom undergoes oxidation to form sulfoxides or sulfones under peroxide or permanganate conditions .
Reduction
| Reaction Type | Target Moiety | Reagents | Products |
|---|---|---|---|
| Carbonyl reduction | Piperidine | LiAlH₄, NaBH₄ | Alcohol derivatives |
| Amide reduction | Piperidine | H₂/Pd catalyst | Primary amine derivatives |
The ester carbonyl group can be reduced to an alcohol, while the amide group may yield primary amines under hydrogenation .
Electrophilic Substitution
| Reaction Type | Target Moiety | Reagents | Products |
|---|---|---|---|
| Nitration | Benzothiazole | HNO₃/H₂SO₄ | Nitrobenzothiazole |
| Halogenation | Benzothiazole | Br₂/FeBr₃ | Bromobenzothiazole |
The benzothiazole ring undergoes nitration or halogenation at activated positions, influenced by directing groups .
Hydrolysis
| Reaction Type | Target Moiety | Reagents | Products |
|---|---|---|---|
| Ester hydrolysis | Ester group | H₂O, acid/base | Carboxylic acid derivative |
The ethyl ester undergoes hydrolysis to yield the corresponding carboxylic acid under acidic or basic conditions .
Synthetic Pathways
While specific reaction data for this compound is limited in the provided sources, analogous structures suggest:
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Benzothiazole formation : Condensation of 2-aminobenzenethiol with carbonyl compounds (e.g., benzaldehyde) under acidic conditions .
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Piperidine coupling : Nucleophilic substitution reactions involving piperidine derivatives .
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Esterification : Acid-catalyzed reaction with ethanol to form the ethyl ester .
Limitations and Challenges
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Stability : Oxidation of the benzothiazole sulfur atom may lead to decomposition under harsh conditions.
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Selectivity : Hydrolysis of the ester group could compromise the compound’s biological activity.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Recent studies have indicated that derivatives of benzothiazole exhibit anticancer properties. Ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)piperidine-4-carboxylate may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Research on similar compounds has shown promising results in various cancer cell lines, suggesting potential pathways for further investigation.
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Antimicrobial Properties
- The presence of the benzothiazole moiety is associated with antimicrobial activity. Compounds containing this scaffold have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. This compound could be evaluated for similar antimicrobial efficacy.
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Neuroprotective Effects
- Some studies suggest that piperidine derivatives can have neuroprotective effects. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. The specific application of this compound in neuroprotection warrants further exploration through in vivo studies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness is best understood through comparisons with structurally related derivatives. Below is a detailed analysis:
Table 1: Key Structural Comparisons
Impact of Structural Variations on Properties
Heterocyclic Core Modifications :
- Benzothiazole vs. Thiazole/Thiazolo-triazole : The 6-methyl-benzothiazole in the target compound provides greater aromaticity and electron density compared to simpler thiazoles or fused thiazolo-triazoles. This could enhance interactions with hydrophobic pockets in proteins .
- Benzothiazole vs. Benzoxazole : Replacing sulfur (benzothiazole) with oxygen (benzoxazole) reduces electron delocalization and may affect binding to targets reliant on sulfur-mediated interactions (e.g., cysteine proteases) .
Substituent Effects: Ethyl Ester vs. Benzyl Ester: The ethyl ester in the target compound likely offers better metabolic stability than benzyl esters, which are prone to enzymatic hydrolysis . Methyl vs.
Spacer and Linker Groups :
- The 2-oxoethyl spacer in the target compound introduces a ketone group, which may participate in hydrogen bonding or serve as a metabolic site for oxidation. Comparatively, compounds with triazole or thiazolo-triazole linkers exhibit rigid, planar structures that restrict conformational flexibility .
Biological Activity
Ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a piperidine ring and a benzothiazole moiety. The molecular formula is , and it has a molecular weight of approximately 358.45 g/mol. The presence of the benzothiazole group is significant as it is often associated with various biological activities, including anticancer properties.
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives exhibit notable anticancer activities. For instance, similar compounds have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation. A study published in PubMed demonstrated that benzothiazole derivatives could effectively target cancer cell lines by disrupting their metabolic processes .
The proposed mechanism of action for this compound involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it may interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling and homeostasis . The compound's ability to influence nitric oxide (NO) production suggests it may also have implications in inflammatory responses .
Study on Tumor Inhibition
A notable case study involved the evaluation of similar benzothiazole derivatives in a mouse model of lung cancer. The results indicated a significant reduction in tumor size when treated with these compounds, suggesting a potential therapeutic role for this compound in oncology .
In Vivo Studies
In vivo studies have demonstrated that the compound exhibits anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines such as IL-6 and IL-8. This aligns with findings that suggest benzothiazole derivatives can modulate immune responses .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The compound is synthesized via multi-step protocols involving:
- Biginelli reaction for intermediate formation, using ethyl acetoacetate, aromatic aldehydes, and thioureas under acidic conditions to generate tetrahydropyrimidine scaffolds .
- Subsequent amide coupling to introduce the 6-methylbenzothiazole moiety, often employing coupling agents like EDC/HOBt or DCC in polar aprotic solvents (DMF, THF) .
- Final purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. How is structural characterization performed for this compound?
Key analytical techniques include:
- 1H/13C NMR : Confirms the piperidine ring (δ ~2.5–3.5 ppm for N-CH2), ester carbonyl (δ ~170 ppm), and benzothiazole aromatic protons (δ ~7.0–8.5 ppm) .
- FT-IR : Identifies amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) carbonyl stretches .
- HRMS : Validates molecular weight (theoretical m/z for C24H26N3O3S: 460.16) with <2 ppm error .
Q. What preliminary biological screening models are used for this compound?
- Kinase inhibition assays : Test against MAPK or PI3K pathways using recombinant enzymes and ATP-competitive luminescence assays .
- Antimicrobial activity : Evaluated via microdilution methods (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of the benzothiazole-containing intermediate?
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction variables (e.g., solvent polarity, temperature, catalyst loading). For example, flow-chemistry setups enable precise control of residence time and mixing efficiency, improving yields by 15–20% compared to batch methods .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .
Q. What strategies resolve contradictions in reported biological activity data?
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed ester derivatives) that may interfere with assays. Reference standards for known impurities (e.g., EP-grade materials) ensure reproducibility .
- Orthogonal assay validation : Compare results from SPR (binding affinity) with cell-based viability assays to distinguish direct target engagement from off-target effects .
Q. How to design SAR studies targeting the 2-oxoethyl linker?
- Linker modifications : Replace the ethylene spacer with rigid (e.g., propargyl) or flexible (polyethylene glycol) analogs. Assess impact on:
- Binding kinetics : Surface plasmon resonance (SPR) to measure KD shifts.
- Cellular permeability : Caco-2 monolayer assays for Papp values .
Q. What advanced formulations address solubility limitations in preclinical studies?
- Co-solvent systems : Use PEG-400/EtOH/saline (4:3:3 ratio) to achieve >1 mg/mL solubility for intravenous administration .
- Nanoparticle encapsulation : PLGA-based nanoparticles (150–200 nm size) improve oral bioavailability by 3-fold in rodent models .
Methodological Notes
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) reveal ester hydrolysis as the primary degradation pathway. Lyophilized formulations with trehalose excipients enhance shelf life .
- Stereochemical analysis : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers if asymmetric centers are introduced during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
